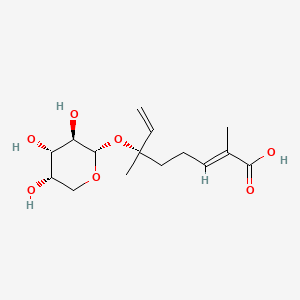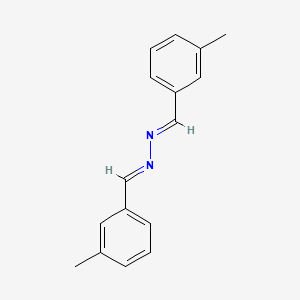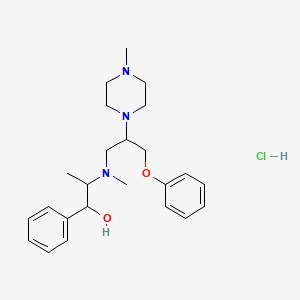
Apodoa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apodoa is a natural product found in Gymnocladus chinensis with data available.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research :
- ApoD levels are increased in the hippocampus and cerebrospinal fluid (CSF) of Alzheimer’s disease (AD) patients. Certain genetic variations in the APOD gene, such as specific single nucleotide polymorphisms (SNPs), are associated with an increased risk of early-onset Alzheimer's Disease (EOAD) (Helisalmi et al., 2004).
- Further studies also support the role of ApoD in Alzheimer's, showing that ApoD polymorphisms may modify the risk for AD, with certain variants like rs7659 in the APOD gene being associated with EOAD (Shibata et al., 2013).
Nerve Regeneration and Injury Recovery :
- ApoD is significantly involved in nerve regeneration. Research has shown that levels of ApoD (and other apolipoproteins) accumulate substantially in the regenerating peripheral nerve, suggesting a role in lipid transport within neural tissues (Boyles et al., 1990).
Lipid Metabolism :
- ApoD binds small hydrophobic ligands and is involved in lipid metabolism. It is a minor component of lipoproteins, and its polymorphisms are associated with lipid abnormalities. There is evidence that ApoD plays a role in the catabolism of HDL particles, influencing plasma cholesterol levels (Srivastava et al., 2013).
Breast Cancer Research :
- Apolipoproteins, including ApoD, are linked to breast carcinoma development. Certain apolipoproteins in serum, like ApoD and ApoE, are considered risk factors for breast carcinoma, while others in mammary tissues may inhibit tumor growth (Zhou & Luo, 2020).
Role in Various Diseases :
- Increased levels of ApoD in CSF and hippocampus are markers of neuropathology, including Alzheimer's Disease. This suggests ApoD's significant role in the nervous system and possibly in nerve regeneration (Terrisse et al., 1998).
Gene Regulation :
- ApoD's gene regulation involves complex mechanisms. For instance, ARP-1, a member of the steroid hormone receptor superfamily, regulates the apoAI gene, which indirectly impacts ApoD (Ladias & Karathanasis, 1991).
Eigenschaften
CAS-Nummer |
92751-87-6 |
|---|---|
Molekularformel |
C15H24O7 |
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
(2E,6S)-2,6-dimethyl-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyocta-2,7-dienoic acid |
InChI |
InChI=1S/C15H24O7/c1-4-15(3,7-5-6-9(2)13(19)20)22-14-12(18)11(17)10(16)8-21-14/h4,6,10-12,14,16-18H,1,5,7-8H2,2-3H3,(H,19,20)/b9-6+/t10-,11-,12+,14-,15+/m0/s1 |
InChI-Schlüssel |
SUXYTSNUWGRMRJ-XTHZRIGOSA-N |
Isomerische SMILES |
C/C(=C\CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)/C(=O)O |
SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(CO1)O)O)O)C(=O)O |
Kanonische SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(CO1)O)O)O)C(=O)O |
Synonyme |
6 alpha-arabinosyloxy-2,6-dimethyl-2,7-octadienoic acid APODOA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)


![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)



![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)
